

Application Notes and Protocols for CI-HIBO Delivery in Brain Slice Experiments

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Compound of Interest

Compound Name: CI-HIBO

Cat. No.: B1662296

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Audience: Researchers, scientists, and drug development professionals.

Introduction

CI-HIBO (Chloro-homoibotenic acid) is a potent and highly selective agonist for α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, demonstrating selectivity for subunit compositions containing GluR1 and GluR2.^{[1][2]} As a desensitizing agonist, **CI-HIBO** is a valuable pharmacological tool for investigating the role of GluR1/2-containing AMPA receptors in synaptic transmission and plasticity in various neuronal circuits. These application notes provide detailed protocols for the preparation of acute brain slices and the delivery of **CI-HIBO** for electrophysiological and imaging experiments.

CI-HIBO Compound Profile

A summary of the key properties of **CI-HIBO** is presented in the table below. This information is crucial for preparing stock solutions and determining appropriate working concentrations for brain slice experiments.

Property	Value	Reference
Full Chemical Name	Chloro-homoibotenic acid	[1]
CAS Number	909400-43-7	[1][2]
Molecular Formula	C ₆ H ₇ ClN ₂ O ₄	
Molecular Weight	206.58 g/mol	
Target	AMPA Receptors (GluR1/GluR2 subunit selective)	
Activity	Highly desensitizing agonist	
EC ₅₀ (GluR1)	4.7 µM	
EC ₅₀ (GluR2)	1.7 µM	
IC ₅₀ (AMPA Receptor)	0.22 µM	
Storage	Powder: -20°C for up to 2 years. In DMSO: 4°C for 2 weeks, -80°C for 6 months.	

Experimental Protocols

The following protocols provide a comprehensive guide for the preparation of acute brain slices and the application of **CI-HIBO** for subsequent analysis.

Preparation of Acute Brain Slices

This protocol is adapted from established methods for preparing viable acute brain slices suitable for electrophysiology and imaging.

Materials:

- Rodent (mouse or rat)
- Anesthetic (e.g., isoflurane, pentobarbital)

- Vibrating microtome (vibratome)
- Carbogen gas (95% O₂ / 5% CO₂)
- Dissection tools (scissors, forceps, spatula)
- Filter paper
- Petri dishes
- Recovery chamber
- Artificial cerebrospinal fluid (aCSF) solutions (see table below)

aCSF Formulations:

Solution Type	NMDG-based Cutting Solution (mM)	Standard Recording aCSF (mM)
NMDG or NaCl	92 (NMDG)	124 (NaCl)
KCl	2.5	4.5
NaH ₂ PO ₄	1.25	1.2
NaHCO ₃	30	26
HEPES	20	-
Glucose	25	10
CaCl ₂	0.5	2
MgCl ₂	10	1
pH	7.3-7.4 (with HCl)	7.4
Osmolarity (mOsm)	~300-310	~300-310

Procedure:

- **Prepare Solutions:** Prepare NMDG-based cutting solution and standard recording aCSF. Chill the cutting solution to 2-4°C and continuously bubble both solutions with carbogen gas for at least 15-20 minutes prior to use.
- **Anesthetize Animal:** Deeply anesthetize the animal using an approved anesthetic protocol.
- **Transcardial Perfusion (Optional but Recommended):** Perform transcardial perfusion with ice-cold, carbogenated NMDG-based cutting solution to improve slice health.
- **Brain Extraction:** Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold, carbogenated NMDG-based cutting solution.
- **Slicing:**
 - Mount the brain onto the vibratome stage. The orientation will depend on the brain region of interest.
 - Fill the vibratome buffer tray with ice-cold, carbogenated NMDG-based cutting solution.
 - Cut slices at the desired thickness (typically 250-400 μm).
- **Recovery:**
 - Carefully transfer the slices to a recovery chamber containing NMDG-based cutting solution pre-warmed to 32-34°C and continuously bubbled with carbogen. Allow slices to recover for 10-15 minutes.
 - Transfer the slices to a holding chamber containing standard recording aCSF at room temperature, continuously bubbled with carbogen. Allow slices to equilibrate for at least 1 hour before starting experiments.

CI-HIBO Delivery Techniques

Two common methods for delivering pharmacological agents to brain slices are bath application (perfusion) and focal application.

a. Bath Application (Perfusion)

This method is suitable for studying the effects of **CI-HIBO** on the entire slice or a large population of cells.

Materials:

- Prepared acute brain slice in a recording chamber
- Perfusion system with inflow and outflow lines
- **CI-HIBO** stock solution (e.g., in DMSO or water)
- Standard recording aCSF

Procedure:

- Prepare **CI-HIBO** Solution: Prepare the final working concentration of **CI-HIBO** by diluting the stock solution in carbogenated standard recording aCSF. Based on the provided EC₅₀ and IC₅₀ values, a starting concentration range of 1-10 µM is recommended.
- Establish Baseline: Perfuse the brain slice with standard recording aCSF at a constant rate (e.g., 2-3 mL/min) and record baseline activity (e.g., spontaneous or evoked synaptic currents) for a stable period (e.g., 5-10 minutes).
- Apply **CI-HIBO**: Switch the perfusion to the aCSF containing **CI-HIBO**.
- Record Effects: Continuously record the cellular response during **CI-HIBO** application.
- Washout: Switch the perfusion back to the standard recording aCSF to wash out the compound and observe any reversal of the effects.

b. Focal Application

This technique is used to apply **CI-HIBO** to a specific neuron or a small area of the slice, which is useful for studying localized effects.

Materials:

- Prepared acute brain slice in a recording chamber

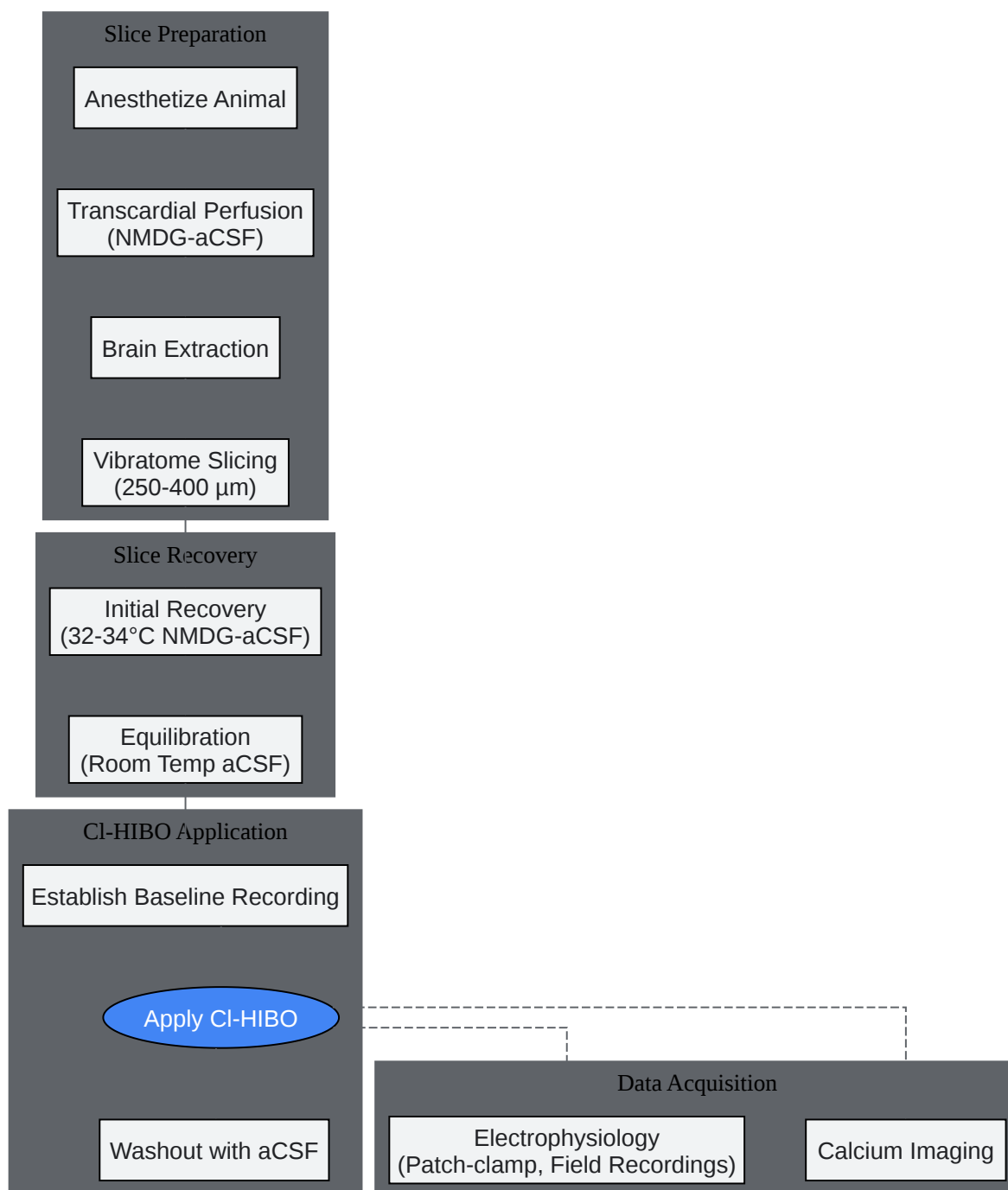
- Micromanipulator
- Glass micropipette (puffer pipette)
- Picospritzer or other pressure ejection system
- **CI-HIBO** solution

Procedure:

- **Prepare Puffer Pipette:** Pull a glass micropipette and fill the tip with the **CI-HIBO** solution (a higher concentration, e.g., 100 μ M, may be necessary to account for dilution in the bath).
- **Position Pipette:** Using a micromanipulator, position the tip of the puffer pipette close to the neuron or region of interest.
- **Establish Baseline:** Record baseline activity.
- **Eject CI-HIBO:** Apply a brief pulse of pressure to the back of the pipette to eject a small volume of the **CI-HIBO** solution.
- **Record Response:** Record the immediate and subsequent changes in neuronal activity.

Visualizations

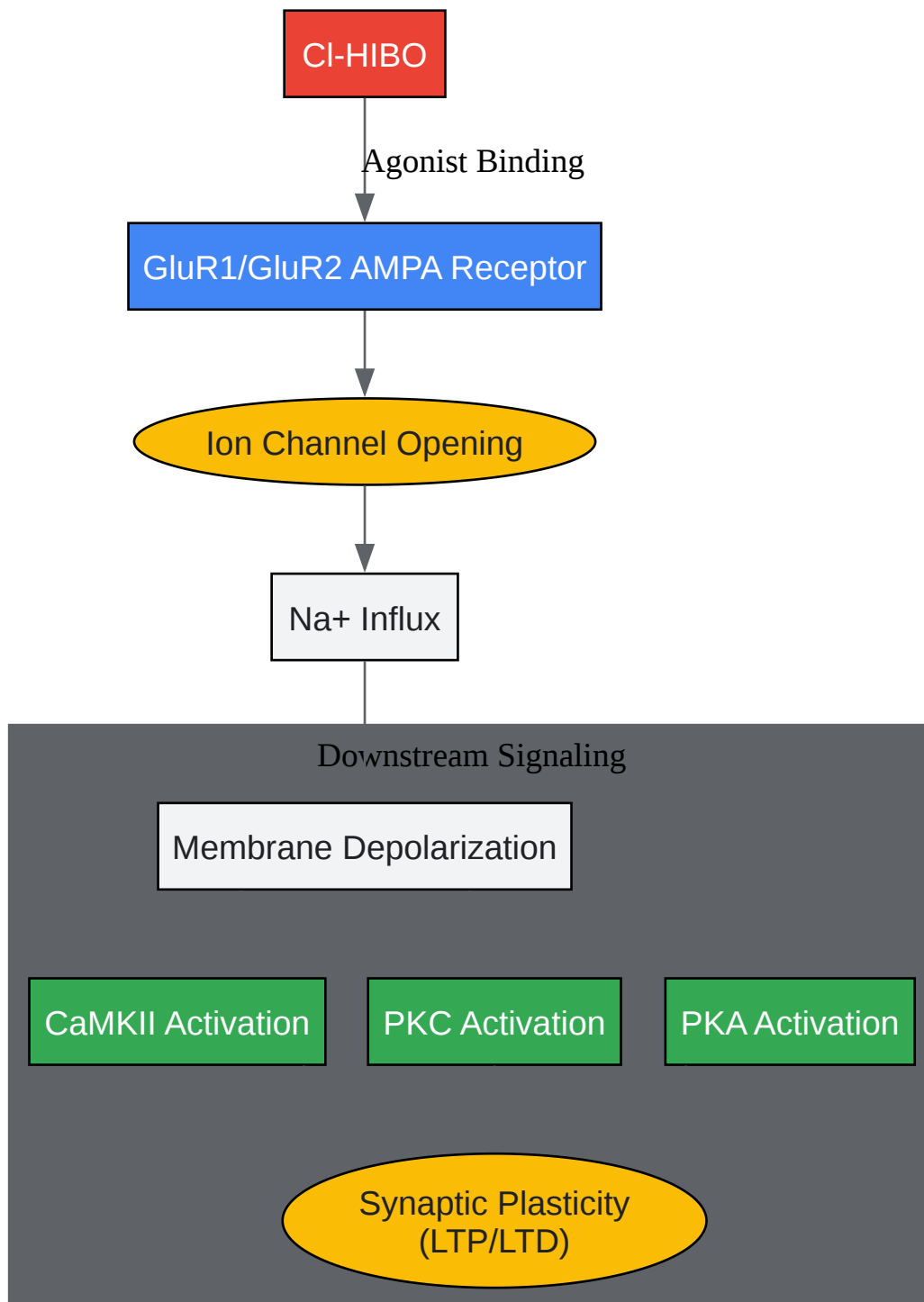
Experimental Workflow



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Caption: Experimental workflow for **CI-HIBO** application in acute brain slices.

AMPA Receptor Signaling Pathway



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